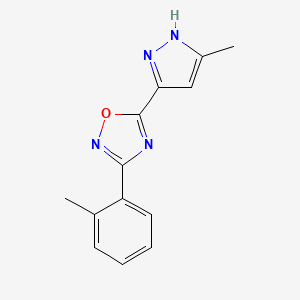
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Corrosion Inhibition
Compounds containing 1,3,4-oxadiazole rings have been investigated for their corrosion inhibition properties. Studies have shown that these derivatives can form protective layers on metal surfaces, thereby preventing corrosion, especially in harsh chemical environments. Such inhibitors are valuable in extending the life of metal structures and components in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).
Fungicidal Activity
Research into 1,3,4-oxadiazole derivatives with pyrazole rings has identified compounds with significant fungicidal activities. These substances are effective against diseases affecting crops, such as rice sheath blight, demonstrating potential as agricultural fungicides to protect food supplies and reduce crop losses (H. Chen, Z. Li, Y. Han, 2000).
Antimicrobial and Antifungal Agents
Several 1,3,4-oxadiazole and pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal properties. These compounds exhibit significant activity against a range of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial and antifungal agents for medical and agricultural applications (V. Padmavathi, G. S. Reddy, G. D. Reddy, T. Payani, 2010).
Anticancer and Antiangiogenic Effects
Novel derivatives incorporating 1,3,4-oxadiazole structures have shown promising anticancer and antiangiogenic effects in preclinical studies. These compounds inhibit tumor growth and prevent the formation of new blood vessels necessary for tumor survival and proliferation, highlighting their potential in cancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
properties
IUPAC Name |
3-(2-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEAOJPFGJAOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

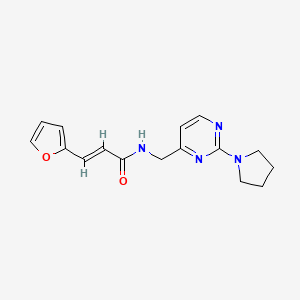
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
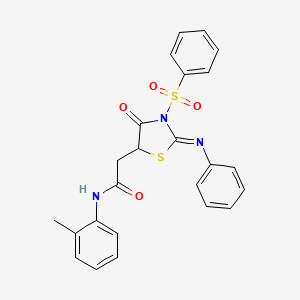
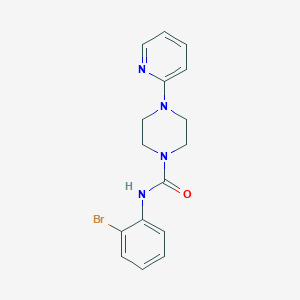
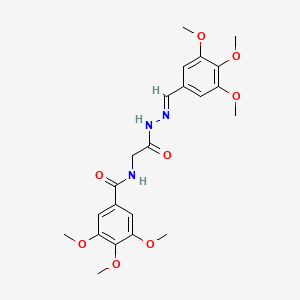
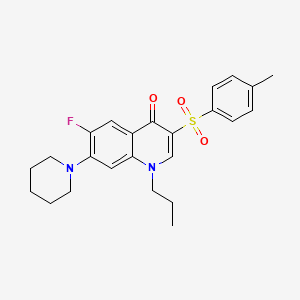
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)